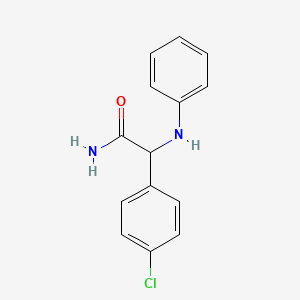

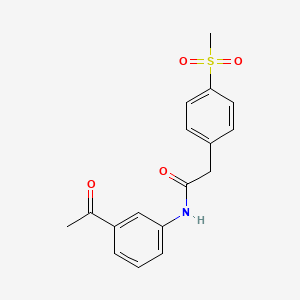

![molecular formula C21H28N2O5S B2633112 Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate CAS No. 1445763-78-9](/img/structure/B2633112.png)

Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters could be a key step in the synthesis process . Additionally, the presence of α-hydrogens in the molecule could provide the possibility of certain chemical reactions .Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of a carbonyl group and a double bond suggests the possibility of keto-enol tautomerism .Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, including keto-enol tautomerism, a proton-transfer equilibrium that many carbonyl-containing compounds undergo . The presence of α-hydrogens in the molecule, which are attached to a carbon directly adjacent to a carbonyl group, could also influence the types of reactions it can undergo .科学的研究の応用

Memory Enhancement in Mice

The compound similar to Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate has been synthesized and tested for its effects on memory in mice. One study found that a specific compound in this category significantly decreased the mistake frequency in mice, indicating potential memory-enhancing properties (Li Ming-zhu, 2010).

Protein Research

N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound related to this compound, has been used in the study of nucleophilic side chains of proteins. This compound can be a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions, thereby aiding in protein research (Kathryn. Llamas et al., 1986).

Pharmacological Activities

Research has shown that derivatives of this compound, specifically (S)-2-arylalkanoic esters, possess higher pharmacological activities. These esters were prepared from natural ethyl (S)-lactate or (S)-valine and showed enhanced pharmacological effects compared to their antipodes (Y. Honda et al., 1987).

Chemical Synthesis

Ethyl 2-phenylsulfinylacetate, a similar compound, is key in the thermal reaction leading to the formation of ethyl (2E,4E)-2,4-alkadienoates. This process is important in the field of chemical synthesis, showing the compound's significance in creating complex chemical structures (R. Tanikaga et al., 1984).

Stereoselective Synthesis

A four-component tandem reaction involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate/ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate, an aromatic aldehyde, and pyrrolidine, all related to this compound, facilitated the stereoselective synthesis of highly functionalized [1,4]-thiazines. This method demonstrates the compound's utility in complex organic syntheses (S. Indumathi et al., 2007).

Enzymatic Route in Drug Production

Ethyl 1,4-benzodioxan-2-carboxylate, closely related to this compound, has been used as an intermediate in the production of the drug doxazosin mesylate. This illustrates the compound's relevance in medicinal chemistry and drug synthesis (S. Kasture et al., 2005).

将来の方向性

The future directions for research involving this compound could potentially involve further exploration of its synthesis, particularly the use of pinacol boronic esters and the process of protodeboronation . Additionally, further investigation into its chemical reactions and potential applications could be beneficial.

特性

IUPAC Name |

ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-3-13-22(17-20(24)28-4-2)21(25)19-10-14-23(15-11-19)29(26,27)16-12-18-8-6-5-7-9-18/h3,5-9,12,16,19H,1,4,10-11,13-15,17H2,2H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBRSQWMWZVXHC-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC=C)C(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN(CC=C)C(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

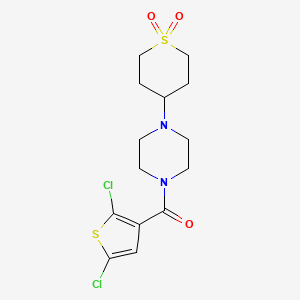

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)

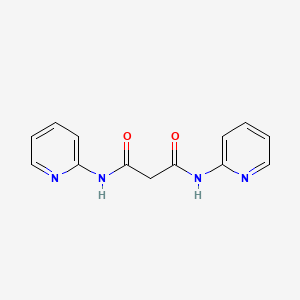

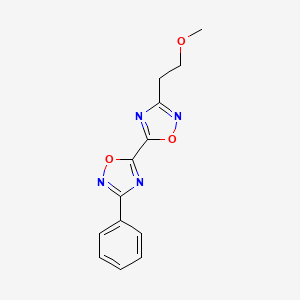

![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)

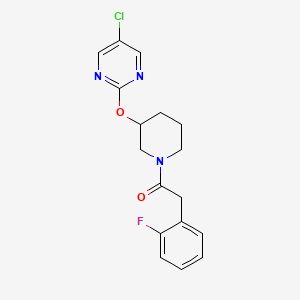

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)

![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)